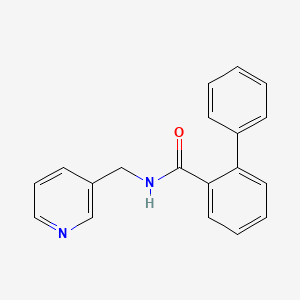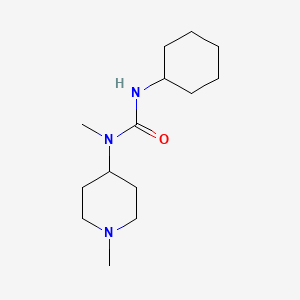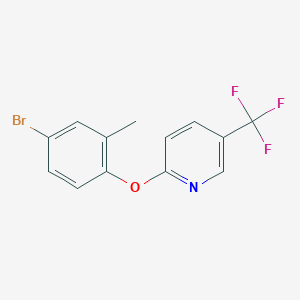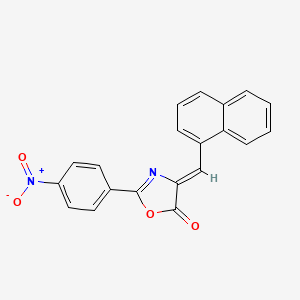![molecular formula C16H14BrNO2 B5791504 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline powder that is commonly used in the synthesis of pharmaceuticals and other organic compounds.
Mécanisme D'action
The exact mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one may exert its antitumor and antimicrobial effects by inhibiting the activity of specific enzymes and proteins involved in cell growth and replication.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and analgesic properties. Furthermore, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to possess significant hepatoprotective activity, making it a potential candidate for the treatment of liver diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is a highly versatile compound that offers several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. Furthermore, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one exhibits a wide range of biochemical and physiological effects, making it a potential candidate for the development of various drugs and therapeutic agents. However, the use of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in lab experiments is not without limitations. The compound is highly reactive and can be toxic in high concentrations.
Orientations Futures
There are several potential future directions for the study of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one. One possible direction is the development of novel anticancer and antibacterial agents based on the structure of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one. Another possible direction is the investigation of the potential therapeutic effects of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in the treatment of liver diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is a highly versatile compound that offers several potential applications in various fields. Its diverse range of biochemical and physiological effects makes it a potential candidate for the development of various drugs and therapeutic agents. However, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one and to determine its potential toxicity in vivo.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one involves a multistep process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-bromobenzaldehyde with acetone in the presence of sodium hydroxide to form 1-(4-bromophenyl)-2-propanone. The second step involves the reaction of 1-(4-bromophenyl)-2-propanone with 4-methoxyaniline in the presence of acetic acid to form 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one.
Applications De Recherche Scientifique
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been reported that 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one exhibits significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Furthermore, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of antibacterial agents.
Propriétés
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-11,18H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFAZKGXYYNXAP-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5791427.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5791435.png)

![3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5791448.png)

![N-isobutyl-3-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B5791476.png)

![2-(4-methylphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5791486.png)
![N-[4-(benzyloxy)phenyl]-3-cyclopentylpropanamide](/img/structure/B5791494.png)
![N,N-diethyl-N'-[1,2,5]thiadiazolo[3,4-h]quinolin-6-yl-1,2-ethanediamine](/img/structure/B5791506.png)
![2-(4-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5791510.png)

![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5791523.png)